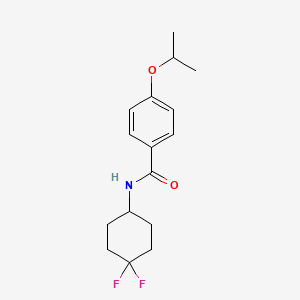

N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide” is a complex organic compound. The “N-(4,4-difluorocyclohexyl)” part of the molecule indicates the presence of a cyclohexyl ring with two fluorine atoms attached . The “4-isopropoxybenzamide” part suggests the presence of a benzamide group with an isopropoxy substituent.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and various types of coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzamide group attached to a difluorocyclohexyl group via a nitrogen atom . The exact structure would depend on the positions of the various substituents on these groups.Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds often participate in reactions such as electrophilic aromatic substitution, nucleophilic acyl substitution, and various types of redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds often have moderate to high polarity due to the presence of polar functional groups .Aplicaciones Científicas De Investigación

Biosensor Development

- A study developed a novel biosensor using a modified electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the application of similar compounds in enhancing electrochemical biosensors for detecting specific molecules in samples (Karimi-Maleh et al., 2014).

Material Science

- Research on semiaromatic polyamides incorporating dicyclohexane units highlights the role of similar compounds in developing materials with excellent thermal properties and melt flowability, indicating their potential application in high-performance polymers (Guangming et al., 2016).

Chemical Synthesis

- A method for the iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the utility of similar compounds in selective chemical synthesis processes, facilitating the introduction of fluorine atoms into organic molecules with high yield and specificity (Groendyke et al., 2016).

Pharmaceutical Research

- The development and characterization of a cellular proliferative marker for PET imaging in humans to evaluate tumor proliferation shows the significance of fluorinated compounds in creating diagnostic tools for medical research, potentially including compounds like N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide (Dehdashti et al., 2013).

Molecular Modeling

- Investigation into the molecular structure of similar compounds through X-ray diffraction and DFT calculations provides insights into how such studies could be applied to understand the interactions and conformations of N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide at the molecular level, influencing material design and pharmaceutical applications (Karabulut et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide is the poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a protein that plays a crucial role in cellular processes such as DNA replication and repair .

Mode of Action

N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide acts as a selective inhibitor of PARP-1 . It interacts with its target by binding to the active site of the PARP-1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction results in the suppression of DNA repair through a mechanism known as "PARP trapping" .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the DNA repair process is disrupted, leading to the accumulation of DNA damage in the cells . This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Result of Action

The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide leads to the accumulation of DNA damage in cells . This can result in cell death , particularly in cancer cells that have defects in other DNA repair pathways . Therefore, the compound has potential therapeutic value in the treatment of certain types of cancer .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO2/c1-11(2)21-14-5-3-12(4-6-14)15(20)19-13-7-9-16(17,18)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYHNHNJNBQSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2417113.png)

![(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2417114.png)

![5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)

![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)

![N1-(sec-butyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2417130.png)